molecular formula C13H10F3NO2S B14537221 1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium CAS No. 62381-91-3

1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium

Cat. No.: B14537221
CAS No.: 62381-91-3
M. Wt: 301.29 g/mol
InChI Key: RATYGBHLCXGUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core with a trifluoromethyl-substituted phenyl group and a sulfinyl linkage, contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate oxidizing agent.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of a trifluoromethyl-substituted benzyl halide, which reacts with the pyridinium core under suitable conditions.

    Sulfinyl Linkage Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to form a thioether by using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylthio]pyridin-1-ium: Similar structure but with a thioether linkage instead of a sulfinyl group.

    1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyridin-1-ium: Contains a sulfone group instead of a sulfinyl group.

Uniqueness: 1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium is unique due to its specific combination of a pyridinium core, trifluoromethyl-substituted phenyl group, and sulfinyl linkage. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62381-91-3

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

1-oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)11-5-3-4-10(8-11)9-20(19)12-6-1-2-7-17(12)18/h1-8H,9H2

InChI Key

RATYGBHLCXGUEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)CC2=CC(=CC=C2)C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.